molecular formula C10H8N6O2 B11787852 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B11787852
M. Wt: 244.21 g/mol
InChI Key: LKSUOVSYJIFQGW-UHFFFAOYSA-N
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Description

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a triazolopyrimidine ring fused with a pyrazole ring

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it inhibits CDK2/cyclin A2 by binding to the active site, thereby preventing the phosphorylation of target proteins and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H8N6O2

Molecular Weight

244.21 g/mol

IUPAC Name

1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C10H8N6O2/c1-6-4-8(16-10(13-6)11-5-12-16)15-3-2-7(14-15)9(17)18/h2-5H,1H3,(H,17,18)

InChI Key

LKSUOVSYJIFQGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3C=CC(=N3)C(=O)O

Origin of Product

United States

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